Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Catalog No.
S1509462
CAS No.
12129-70-3
M.F
C12H12O4W
M. Wt
404.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

CAS Number

12129-70-3

Product Name

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

IUPAC Name

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten

Molecular Formula

C12H12O4W

Molecular Weight

404.1 g/mol

InChI

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;;

InChI Key

URZAVABIRGHJEB-XRGHXPOKSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W]

Catalysis

One of the most prominent research areas involving Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is catalysis. The complex exhibits versatile catalytic activity in various organic transformations, including:

  • Olefin metathesis

    Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) serves as a precursor for well-defined tungsten alkylidene catalysts, which are highly efficient for olefin metathesis reactions. These reactions involve the rearrangement of carbon-carbon double bonds in alkenes, leading to the formation of new products with different structures.

  • Hydrogenation

    The complex can be transformed into active catalysts for the hydrogenation of various unsaturated substrates, such as alkenes and alkynes. These catalysts offer high activity and stereoselectivity, making them valuable tools in organic synthesis.

  • Hydroformylation

    Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be used as a precursor for hydroformylation catalysts, which facilitate the addition of a formyl group (CHO) to alkenes. This reaction is crucial for the production of various aldehydes, important precursors in the chemical industry.

These catalytic applications highlight the potential of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) as a versatile platform for developing efficient and selective catalysts for various organic transformations.

Material Science

Another exciting area of research involving Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is material science. The complex can be utilized as a precursor for the synthesis of various functional materials, including:

  • Chemical vapor deposition (CVD) precursors

    Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) decomposes at relatively low temperatures, making it suitable for CVD processes. This technique allows for the deposition of thin films of tungsten or tungsten-based materials onto various substrates, finding applications in microelectronics and other fields.

  • Precursor for tungsten carbides

    The complex can be used to synthesize tungsten carbide nanoparticles, which exhibit high hardness, wear resistance, and catalytic properties. These nanoparticles find potential applications in cutting tools, wear-resistant coatings, and catalysts.

This compound is synthesized by reacting tungsten hexacarbonyl (W(CO)6) with cyclooctadiene under specific conditions []. Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) serves as a precursor for various homogeneous catalysts used in organic synthesis. Its significance lies in its ability to activate small molecules like hydrogen (H2) and carbon monoxide (CO) due to the presence of the unsaturated cyclooctadiene ligand, which can readily participate in reaction mechanisms.


Molecular Structure Analysis

The key feature of the molecule is the distorted octahedral geometry around the central tungsten atom. Four carbonyl ligands occupy four positions in the octahedron, while the remaining two positions are occupied by the two double bonds of the cyclooctadiene ligand in a η⁴-fashion (meaning four carbon atoms from the cyclooctadiene ring are bonded to the tungsten) []. This η⁴-binding allows for back-bonding from the d-orbitals of tungsten to the π-antibonding orbitals of the cyclooctadiene, weakening the double bonds and making the molecule more reactive.


Chemical Reactions Analysis

Synthesis:

W(CO)₆ + C₈H₁₂ → W(CO)₄(C₈H₁₂) (ref 1)

Decomposition:

Under thermal or light exposure, tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can decompose to release cyclooctadiene and form various tungsten carbonyl fragments.

Precursor for Catalysis:

This compound serves as a precursor for various homogeneous catalysts. For example, treatment with hydrogen can generate tungsten hydride complexes, which are active catalysts for hydrogenation reactions. Additionally, reactions with various organic compounds can lead to catalysts for olefin metathesis (a reaction involving the exchange of double bonds in alkenes) or hydroformylation (addition of a formyl group, CHO, to an alkene).

Physical and Chemical Properties

  • Molecular Formula: C₁₂H₁₂O₄W
  • Molecular Weight: 404.06 g/mol []
  • Color: Yellow to orange []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane and benzene []
  • Stability: Air and moisture sensitive []

Mechanism of Action (Not Applicable)

  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle the compound with care as it is a suspected respiratory irritant [].
  • Flammability: Flammable; avoid ignition sources [].
  • Reactivity: Air and moisture sensitive; can react with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Store in a cool, dry, and inert atmosphere.
  • Dispose of waste according to local regulations.

Dates

Modify: 2023-08-15

Explore Compound Types